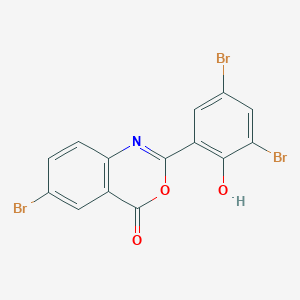
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenyl groups, two methyl groups, and a central oxo group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide typically involves the reaction of appropriate amides with ketones under controlled conditions. One common method involves the use of anhydrous potassium hydroxide in dry acetonitrile as a solvent . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacrylamide: Shares the dimethylamide functional group but differs in the presence of an acrylamide moiety.
(N,N-Dimethylaminopropyl)trimethoxysilane: Contains a similar dimethylamine group but is used primarily in silane chemistry.
Uniqueness
N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide is unique due to its combination of phenyl groups and an oxo group, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
87898-65-5 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N,N'-dimethyl-2-oxo-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C17H16N2O3/c1-18(13-9-5-3-6-10-13)16(21)15(20)17(22)19(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
JININUMOSZLYON-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C(=O)C(=O)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


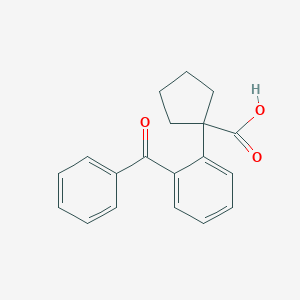
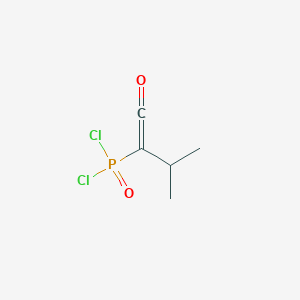


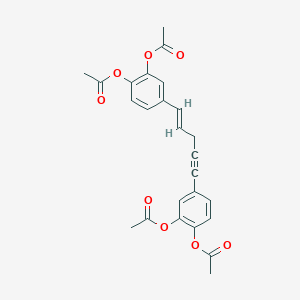


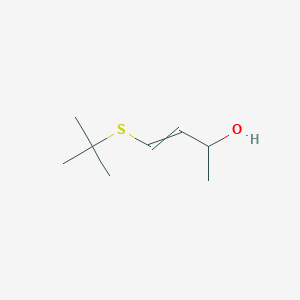
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

